molecular formula C9H12N2O2 B14806814 3-Cyclopropoxy-2-methoxypyridin-4-amine

3-Cyclopropoxy-2-methoxypyridin-4-amine

Cat. No.: B14806814
M. Wt: 180.20 g/mol
InChI Key: XIHAEMBVXYPJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is part of the pyridine family and is characterized by the presence of a cyclopropoxy group and a methoxy group attached to the pyridine ring.

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-methoxypyridin-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a halogenated pyridine derivative with a cyclopropylboronic acid or ester in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

3-Cyclopropoxy-2-methoxypyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-Cyclopropoxy-2-methoxypyridin-4-amine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Cyclopropoxy-2-methoxypyridin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-cyclopropyloxy-2-methoxypyridin-4-amine

InChI

InChI=1S/C9H12N2O2/c1-12-9-8(13-6-2-3-6)7(10)4-5-11-9/h4-6H,2-3H2,1H3,(H2,10,11)

InChI Key

XIHAEMBVXYPJDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1OC2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.